molecular formula C24H25N3O3S B7061798 N-(4-cyclopentylsulfonylphenyl)-5-cyclopropyl-1-phenylpyrazole-4-carboxamide

N-(4-cyclopentylsulfonylphenyl)-5-cyclopropyl-1-phenylpyrazole-4-carboxamide

Cat. No.: B7061798
M. Wt: 435.5 g/mol
InChI Key: SYVOVPOIVCSMMJ-UHFFFAOYSA-N
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Description

N-(4-cyclopentylsulfonylphenyl)-5-cyclopropyl-1-phenylpyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a cyclopropyl group, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-cyclopentylsulfonylphenyl)-5-cyclopropyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c28-24(22-16-25-27(23(22)17-10-11-17)19-6-2-1-3-7-19)26-18-12-14-21(15-13-18)31(29,30)20-8-4-5-9-20/h1-3,6-7,12-17,20H,4-5,8-11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVOVPOIVCSMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopentylsulfonylphenyl)-5-cyclopropyl-1-phenylpyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Sulfonylation: The sulfonyl group is introduced by reacting the phenyl ring with a sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopentylsulfonylphenyl)-5-cyclopropyl-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-cyclopentylsulfonylphenyl)-5-cyclopropyl-1-phenylpyrazole-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes or receptors involved in inflammatory pathways. The sulfonyl group may play a crucial role in binding to these targets, while the pyrazole ring could be involved in modulating the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylsulfonylphenyl)-5-cyclopropyl-1-phenylpyrazole-4-carboxamide: Similar structure but with a methyl group instead of a cyclopentyl group.

    N-(4-ethylsulfonylphenyl)-5-cyclopropyl-1-phenylpyrazole-4-carboxamide: Similar structure but with an ethyl group instead of a cyclopentyl group.

Uniqueness

The uniqueness of N-(4-cyclopentylsulfonylphenyl)-5-cyclopropyl-1-phenylpyrazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action

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